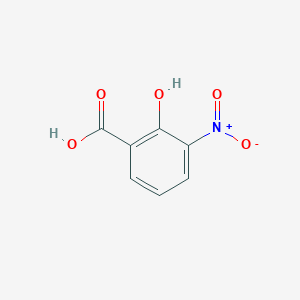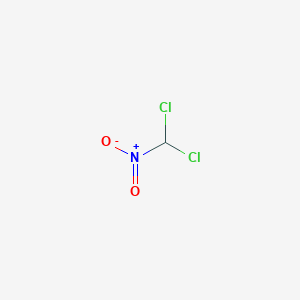
3-Nitrosalicylic acid
Übersicht
Beschreibung
3-Nitrosalicylic acid, also known as 2-Hydroxy-3-nitrobenzoic acid, is an organic compound with the molecular formula C7H5NO5. It is a derivative of salicylic acid, where a nitro group is substituted at the third position of the benzene ring. This compound is typically used as a corrosion inhibitor and has applications in various fields, including chemistry and medicine .
Wirkmechanismus
Target of Action
3-Nitrosalicylic acid (3NSA), also known as 2-Hydroxy-3-nitrobenzoic acid, is generally used as a corrosion inhibitor . It can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection . Additionally, 3NSA can also be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy . .
Mode of Action
It is known to interact with metals such as iron and aluminum to form complexes . These complexes may have potential therapeutic applications in chelation therapy .
Biochemical Pathways
Its role as a ligand in the formation of metal complexes suggests that it may interact with biochemical pathways involving these metals .
Pharmacokinetics
Its solubility and other physical properties such as melting point have been reported .
Result of Action
Its use as a corrosion inhibitor and in the electrodeposition of pyrrole on zinc suggests that it may have effects on metal surfaces and electrochemical processes .
Action Environment
The action of 3NSA can be influenced by environmental factors such as the presence of metals and the electrochemical environment . .
Biochemische Analyse
Biochemical Properties
It is known that 3-Nitrosalicylic acid can interact with certain enzymes and proteins in the context of corrosion inhibition and electrodeposition
Cellular Effects
Given its use as a corrosion inhibitor and in electrodeposition, it may have potential impacts on cellular processes related to these functions
Molecular Mechanism
It is known to be involved in the electrodeposition of pyrrole on zinc, suggesting it may interact with these molecules at the molecular level
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that this compound can be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy , suggesting it may interact with these elements in metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Nitrosalicylic acid can be synthesized through the nitration of salicylic acid. The process involves the reaction of salicylic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_3 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{NO}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where salicylic acid is mixed with nitric acid and sulfuric acid. The reaction mixture is maintained at a specific temperature to ensure complete nitration. After the reaction, the product is purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different products.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Products may include dinitrosalicylic acid or other oxidized derivatives.
Reduction: The major product is 3-Aminosalicylic acid.
Substitution: Various substituted salicylic acid derivatives depending on the substituent used
Wissenschaftliche Forschungsanwendungen
3-Nitrosalicylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and therapeutic properties.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding nitroaromatic compound interactions.
Medicine: Research explores its potential use in chelation therapy for removing heavy metals from the body.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-5-nitrobenzoic acid
- 3-Aminosalicylic acid
- 2-Chloro-5-nitrobenzoic acid
- 4-Aminosalicylic acid
Comparison: 3-Nitrosalicylic acid is unique due to the position of the nitro group on the benzene ring, which influences its chemical reactivity and binding properties. Compared to 2-Hydroxy-5-nitrobenzoic acid, the nitro group in this compound is positioned differently, leading to variations in their chemical behavior and applications. Similarly, 3-Aminosalicylic acid, which has an amino group instead of a nitro group, exhibits different reactivity and uses .
Eigenschaften
IUPAC Name |
2-hydroxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFHFGUOIQNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234048 | |
| Record name | 3-Nitrosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-38-1 | |
| Record name | 3-Nitrosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47661X4L2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)



![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)







![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

